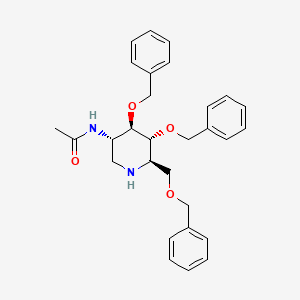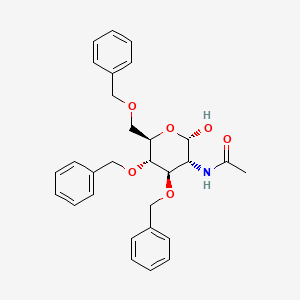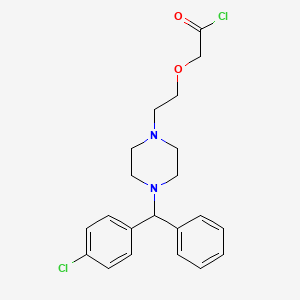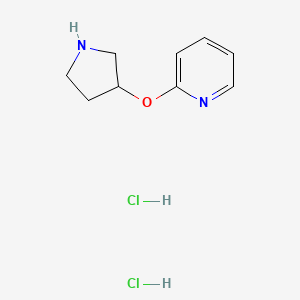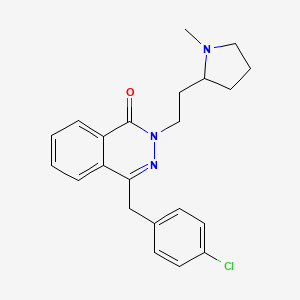![molecular formula C₈H₁₁NO₂S B1142915 N-[2-(5-Methoxy-2-thienyl)ethyl]formamide CAS No. 854701-03-4](/img/structure/B1142915.png)
N-[2-(5-Methoxy-2-thienyl)ethyl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
N-[2-(5-Methoxy-2-thienyl)ethyl]formamide can be synthesized through a series of chemical reactions involving thiophene derivatives. One common method involves the reaction of 5-methoxythiophene with ethyl bromide to form 2-(5-methoxythiophen-2-yl)ethyl bromide. This intermediate is then reacted with formamide under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[2-(5-Methoxy-2-thienyl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The methoxy group on the thiophene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
N-[2-(5-Methoxy-2-thienyl)ethyl]formamide is used in scientific research for its role as an intermediate in the synthesis of pharmaceutical compounds. It is particularly important in the development of antiplatelet agents, which are used to prevent blood clots in patients with cardiovascular diseases. Additionally, it has applications in the synthesis of other biologically active molecules and materials science.
作用機序
The mechanism of action of N-[2-(5-Methoxy-2-thienyl)ethyl]formamide is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. The compound itself does not exhibit significant biological activity but is transformed into active molecules through further chemical reactions. These active molecules then interact with specific molecular targets and pathways in the body to exert their therapeutic effects.
類似化合物との比較
Similar Compounds
N-(2-(5-Methoxy-2-thienyl)ethyl)formamide: A closely related compound with similar chemical properties and applications.
Thiophene derivatives: Other thiophene-based compounds that exhibit a range of biological activities and are used in various fields, including medicine and materials science.
Uniqueness
N-[2-(5-Methoxy-2-thienyl)ethyl]formamide is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its methoxy group and formamide functionality provide unique reactivity patterns that are valuable in organic synthesis.
特性
CAS番号 |
854701-03-4 |
|---|---|
分子式 |
C₈H₁₁NO₂S |
分子量 |
185.24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


